molecular formula C10H12ClN3O2 B12116941 2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid

2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid

Katalognummer: B12116941
Molekulargewicht: 241.67 g/mol
InChI-Schlüssel: HOLLUKAWHLFZAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is characterized by the presence of a chlorine atom at the 2-position, a cyclopentylamino group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid typically involves the reaction of 2-chloropyrimidine with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH). The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the chlorine atom at the 2-position makes it susceptible to nucleophilic attack, leading to substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include organolithium reagents, such as phenyllithium, and oxidizing agents, such as m-chloroperbenzoic acid (m-CPBA). The reactions are typically carried out under anhydrous conditions and at low temperatures to ensure regioselectivity and high yields .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with organolithium reagents can lead to the formation of C-4 substituted products, while oxidation with m-CPBA can result in the formation of sulfoxides .

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. Additionally, it may be used in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors involved in inflammatory processes. For example, it can inhibit the expression of prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

  • 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
  • 2-Chloropyrimidine
  • 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

Uniqueness: 2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid is unique due to the presence of the cyclopentylamino group at the 4-position, which imparts specific chemical and biological properties.

Eigenschaften

Molekularformel

C10H12ClN3O2

Molekulargewicht

241.67 g/mol

IUPAC-Name

2-chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12ClN3O2/c11-10-12-5-7(9(15)16)8(14-10)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,15,16)(H,12,13,14)

InChI-Schlüssel

HOLLUKAWHLFZAQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)NC2=NC(=NC=C2C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.